N-phenyl-2-(propylamino)propanamide

Pharmaceutical Analysis Impurity Profiling Local Anesthetic QC

N-Phenyl-2-(propylamino)propanamide (CAS 42459-45-0), systematically designated as (2RS)-N-phenyl-2-(propylamino)propanamide , is the o-desmethyl analog of the amino amide local anesthetic prilocaine. It is codified as Prilocaine EP Impurity F in the European Pharmacopoeia and listed among detectable impurities in the British Pharmacopoeia monograph for prilocaine.

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
CAS No. 42459-45-0
Cat. No. B1451850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenyl-2-(propylamino)propanamide
CAS42459-45-0
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCCCNC(C)C(=O)NC1=CC=CC=C1
InChIInChI=1S/C12H18N2O/c1-3-9-13-10(2)12(15)14-11-7-5-4-6-8-11/h4-8,10,13H,3,9H2,1-2H3,(H,14,15)
InChIKeyDENITXZENVSYCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Phenyl-2-(propylamino)propanamide (CAS 42459-45-0): A Pharmacopoeial Reference Standard for Prilocaine Impurity Profiling


N-Phenyl-2-(propylamino)propanamide (CAS 42459-45-0), systematically designated as (2RS)-N-phenyl-2-(propylamino)propanamide [1], is the o-desmethyl analog of the amino amide local anesthetic prilocaine. It is codified as Prilocaine EP Impurity F in the European Pharmacopoeia and listed among detectable impurities in the British Pharmacopoeia monograph for prilocaine [1]. The compound is supplied as a characterized reference standard (typical HPLC purity ≥95%) with full analytical documentation including COA, MS, and NMR spectra .

Why N-Phenyl-2-(propylamino)propanamide Cannot Be Replaced by Other Prilocaine-Related Impurities


Prilocaine impurity profiles contain multiple structurally similar compounds—including Impurity E (p-methylphenyl isomer) and USP Related Compound B—each with distinct chromatographic retention, mass spectrometric signatures, and regulatory acceptance criteria [1]. N-Phenyl-2-(propylamino)propanamide is uniquely defined by its unsubstituted phenyl ring (loss of the o-methyl group relative to prilocaine), which produces a molecular weight of 206.28 Da versus prilocaine's 220.31 Da [1]. This 14 Da mass deficit directly affects HPLC relative retention time, MS/MS fragmentation, and quantification response factors. Substituting another prilocaine impurity—even a close positional isomer—invalidates analytical method validation (AMV) and risks ANDA/NDA non-compliance, as each impurity carries its own pharmacopoeial identity and limit [1][2].

Quantitative Differentiation Evidence for N-Phenyl-2-(propylamino)propanamide Against Closest Analogs


Structural Differentiation: o-Desmethyl Prilocaine (EP Impurity F) Versus Prilocaine

N-Phenyl-2-(propylamino)propanamide is the o-desmethyl derivative of prilocaine. Prilocaine (CAS 721-50-6) possesses an N-(2-methylphenyl) moiety; this compound bears an unsubstituted N-phenyl ring [1]. This structural difference—the absence of the ortho-methyl substituent—manifests in a molecular weight reduction of 14.03 Da and altered physicochemical properties relevant to chromatographic separation and detection [2]. The differentiation is unambiguous because no other prilocaine EP impurity simultaneously lacks the 2-methyl group and carries the unmodified propylamino side chain [1].

Pharmaceutical Analysis Impurity Profiling Local Anesthetic QC

Lipophilicity Differential: LogP of Impurity F Versus Prilocaine and Impurity E

The absence of the o-methyl group in N-phenyl-2-(propylamino)propanamide reduces its lipophilicity relative to prilocaine. The compound has a computed XLogP3 of 1.7 and a measured/calculated LogP in the range of 2.0–2.2 [1]. Prilocaine, by contrast, has a LogP of approximately 2.78 . The approximately 0.6–1.0 log-unit decrease translates directly into shorter reversed-phase HPLC retention, enabling baseline separation from prilocaine under pharmacopoeial conditions [2]. This difference also predicts lower membrane permeability and a distinct extraction recovery profile in bioanalytical sample preparation.

Chromatographic Retention Lipophilicity Method Development

Pharmacopoeial Classification and Quantitative Acceptance Limits for EP Impurity F

In the British Pharmacopoeia / European Pharmacopoeia monograph for prilocaine, N-phenyl-2-(propylamino)propanamide is listed as Impurity F among 'other detectable impurities' [1]. It is not a specified impurity (unlike Impurities B and G) but is nonetheless controlled under the general acceptance criterion for unspecified impurities: ≤0.10% individually and ≤0.2% total [1]. The USP monograph for prilocaine similarly limits any individual unspecified impurity to NMT 0.10%, with total impurities NMT 0.5%, and a reporting threshold of 0.05% [2]. The Sroka-Markovic et al. (2012) HPLC method, developed to overcome EP method limitations, achieved validated quantification of six prilocaine-related impurities including impurity F, with demonstrated selectivity, linearity, accuracy, and robustness across multiple stationary phases [3].

Regulatory Compliance Pharmacopoeial Standards Quality Control

Metabolite Risk Profile: Absence of o-Toluidine Generation Pathway

Prilocaine undergoes hepatic amidase-mediated hydrolysis to yield o-toluidine (2-methylbenzenamine), a metabolite classified as a potential human carcinogen (IARC Group 2A) and the causative agent of prilocaine-induced methemoglobinemia at high doses or in patients with impaired clearance [1][2]. N-Phenyl-2-(propylamino)propanamide, lacking the ortho-methyl substituent on the phenyl ring, cannot generate o-toluidine upon amide hydrolysis; its corresponding hydrolysis product would be aniline, which has a distinct toxicological profile [3]. In the BP/EP monograph, o-toluidine is a specified impurity (Impurity B) with a strict limit of 100 ppm (0.01%) precisely because of its carcinogenic potential [4]. This structural feature directly affects the safety assessment of prilocaine batches: Impurity F, while also controlled, does not carry the same o-toluidine-generation liability.

Toxicology Methemoglobinemia Risk Metabolite Safety

Reference Standard Characterization and Purity Specifications Across Suppliers

Commercial suppliers offer N-phenyl-2-(propylamino)propanamide as a characterized reference standard with quantified purity specifications and documented analytical data packages. SZEB (Shenzhen Excellent Bio-medicine) supplies the compound at 99% HPLC purity with full COA + MS + ¹H-NMR spectral documentation, stored at 2–8°C protected from light and moisture . CATO Research Chemicals provides it as an ISO 17034-certified reference standard at >95% purity, stored at 2–8°C with a 3-year shelf life [1]. Clearsynth supplies it with HPLC purity not less than 90% . These specifications are relevant because the EP/BP detection disregard limit for impurities is 0.05%, requiring a reference standard of sufficient purity to prepare calibration solutions at or below this level without introducing significant bias [2].

Reference Standard HPLC Purity Analytical Characterization

Verified Application Scenarios for N-Phenyl-2-(propylamino)propanamide in Pharmaceutical Development and QC


ANDA/NDA Method Validation: HPLC Impurity Profiling of Prilocaine API

N-Phenyl-2-(propylamino)propanamide (Impurity F) is an essential reference standard for system suitability testing and peak identification during HPLC method validation for prilocaine drug substance [1]. The validated method by Sroka-Markovic et al. (2012) demonstrated that six prilocaine-related impurities—including Impurity F—can be resolved and quantified using a Hypercarb column with acetonitrile/phosphate mobile phase and UV detection at 240 nm [2]. The BP/EP monograph requires that unspecified impurities be controlled at ≤0.10% each, with a disregard limit of 0.05% [1]. Using a characterized Impurity F reference standard with ≥95% HPLC purity enables laboratories to establish retention time markers, determine relative response factors, and demonstrate method selectivity during regulatory submission [3].

Prilocaine Batch Release and Stability QC Testing

During commercial production of prilocaine hydrochloride, each batch must comply with USP organic impurity limits (individual unspecified impurity NMT 0.10%, total NMT 0.5%) [3]. N-Phenyl-2-(propylamino)propanamide is a process-related impurity that may arise during synthesis from residual N-phenylpropanamide starting material reacting with propylamine [1]. Quantification requires a co-injected Impurity F reference standard to establish peak identity and to calculate the percentage of this impurity using the formula: Result = (rᵢ / rₜ) × 100, where rᵢ is the individual impurity peak response and rₜ is the sum of all peak responses [3]. Without this reference standard, the Impurity F peak cannot be definitively identified and may be reported as an unknown impurity, potentially triggering out-of-specification (OOS) investigations.

Genotoxic Impurity Risk Assessment for Prilocaine Drug Products

The structural differentiation between N-phenyl-2-(propylamino)propanamide and prilocaine has direct implications for ICH M7 genotoxic impurity assessment [1]. Prilocaine's hydrolysis product, o-toluidine, is an IARC Group 2A carcinogen and must be controlled to the stringent BP limit of 100 ppm (0.01%) [2]. Impurity F, lacking the ortho-methyl group, cannot generate o-toluidine upon hydrolysis; its corresponding amine product (aniline) is classified differently. This structural feature allows Impurity F to be assessed under the standard TTC (threshold of toxicological concern) approach of 1.5 μg/day rather than the cohort-of-concern pathway applicable to o-toluidine [1]. Procurement of a pure Impurity F standard supports structure-activity relationship (SAR) assessment and permits controlled hydrolysis studies to confirm the absence of o-toluidine generation in stressed samples.

Medicinal Chemistry: o-Desmethyl Scaffold for Novel Local Anesthetic Design

N-Phenyl-2-(propylamino)propanamide serves as a desmethyl fragment scaffold for structure-activity relationship (SAR) exploration of amino amide local anesthetics [1]. Its reduced lipophilicity (XLogP3 = 1.7 vs. prilocaine LogP = 2.78) predicts faster onset but shorter duration of action based on the established correlation between logP and local anesthetic pharmacodynamics [2][3]. TargetMol lists this compound (as Propitocaine Impurity B) as 'a fragment molecule that can serve as an important scaffold for molecular splicing, extension, and modification, providing a structural foundation and research tool for the design and screening of novel drug candidates' [1]. Researchers procuring this compound for medicinal chemistry programs can explore N-phenyl substitutions that modulate potency, duration, and toxicity independently of the o-toluidine metabolic liability present in prilocaine.

Quote Request

Request a Quote for N-phenyl-2-(propylamino)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.